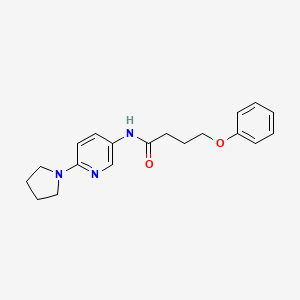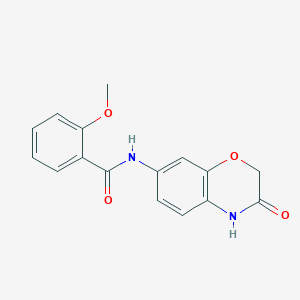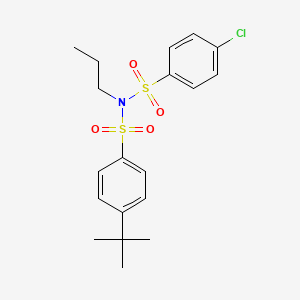
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide, also known as PP3, is a small molecule inhibitor that has been widely used in scientific research. PP3 is a potent and selective inhibitor of Src family tyrosine kinases, which play important roles in cell signaling, proliferation, differentiation, and survival.
Mécanisme D'action
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide inhibits the activity of Src family kinases by binding to their ATP-binding site and preventing the transfer of phosphate groups to tyrosine residues on target proteins. Src family kinases play important roles in regulating various cellular processes by phosphorylating target proteins involved in cell signaling, proliferation, differentiation, and survival. By inhibiting Src family kinases, 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can disrupt these processes and induce cell death or inhibit tumor growth.
Biochemical and Physiological Effects:
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide has been shown to have various biochemical and physiological effects on cells and tissues. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can also inhibit cell migration, adhesion, and invasion by disrupting the cytoskeleton and focal adhesion complexes. In addition, 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can modulate the activity of ion channels, neurotransmitter receptors, and other signaling proteins involved in neuronal development, synaptic plasticity, and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide has several advantages as a research tool. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide is a potent and selective inhibitor of Src family kinases, which allows for specific targeting of these enzymes without affecting other signaling pathways. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide is also relatively stable and easy to use in cell-based assays and animal models. However, 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide has some limitations as a research tool. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can have off-target effects on other kinases and signaling proteins, which can complicate data interpretation. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can also have variable efficacy depending on the cell type, experimental conditions, and concentration used.
Orientations Futures
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide has several potential future directions for scientific research. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can be further optimized to improve its potency, selectivity, and pharmacokinetic properties for use in clinical trials. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can also be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can also be used to study the role of Src family kinases in other diseases such as inflammation, autoimmune disorders, and cardiovascular diseases. Finally, 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can be used to study the molecular mechanisms underlying cancer metastasis, which is a major challenge in cancer treatment.
Méthodes De Synthèse
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can be synthesized using a multi-step process involving several chemical reactions. The first step is the synthesis of 3-(pyrrolidin-1-yl)pyridine, which is then reacted with 4-bromobenzyl bromide to form 4-(3-pyrrolidin-1-ylpyridin-4-yl)benzyl bromide. This intermediate is then reacted with 4-phenoxybutyric acid to form 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide. The final product can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide has been widely used in scientific research to study the role of Src family kinases in various cellular processes. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in animal models. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide has also been used to study the role of Src family kinases in cell migration, adhesion, and invasion, which are important processes in cancer metastasis. In addition, 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide has been used to study the role of Src family kinases in neuronal development, synaptic plasticity, and memory formation.
Propriétés
IUPAC Name |
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(9-6-14-24-17-7-2-1-3-8-17)21-16-10-11-18(20-15-16)22-12-4-5-13-22/h1-3,7-8,10-11,15H,4-6,9,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDINJDVHCLMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)NC(=O)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(3-Cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7518884.png)
![Methyl 4-[3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoyloxy]benzoate](/img/structure/B7518892.png)
![2-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7518895.png)
![2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide](/img/structure/B7518914.png)



![N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7518926.png)
![7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one](/img/structure/B7518931.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B7518945.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide](/img/structure/B7518949.png)
![2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7518955.png)

![3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B7518983.png)